

The Role of Co-Chaperones in Hsp70 Function: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

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Executive Summary

The 70-kDa heat shock proteins (Hsp70s) are central components of the cellular protein quality control system, essential for maintaining protein homeostasis (proteostasis).[1] These highly conserved molecular chaperones are involved in a vast array of cellular processes, including de novo protein folding, refolding of misfolded proteins, protein translocation across membranes, and the assembly and disassembly of protein complexes.[2][3] The functionality of Hsp70 is not autonomous; it is exquisitely regulated by a diverse cohort of co-chaperones. These co-chaperones modulate every aspect of the Hsp70 reaction cycle, from substrate recognition and binding to nucleotide hydrolysis and exchange, ultimately dictating the fate of the substrate protein.[4] This guide provides an in-depth technical overview of the Hsp70 chaperone cycle, the critical roles of its major co-chaperone families, quantitative data on their interactions, and detailed experimental protocols for studying this vital cellular machinery.

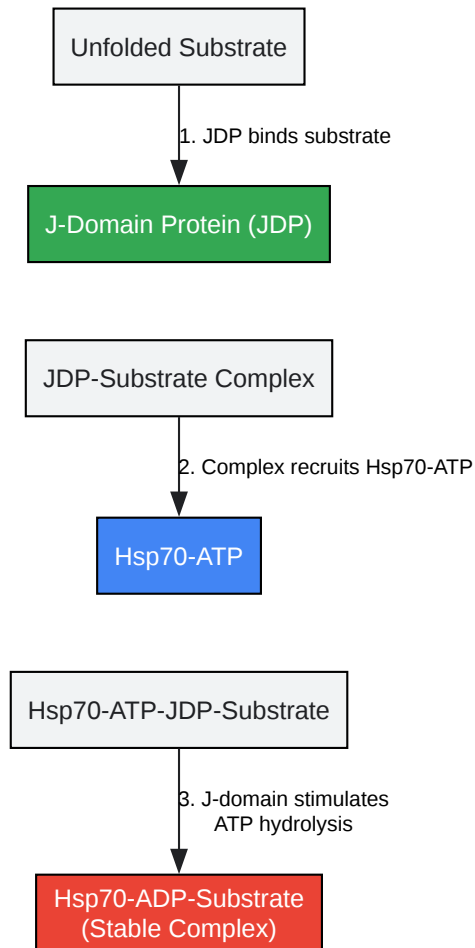
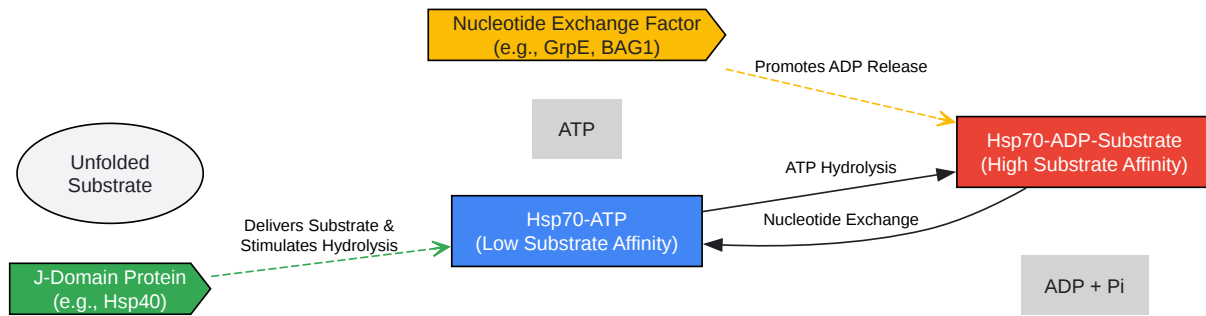
The Core Hsp70 Chaperone Cycle

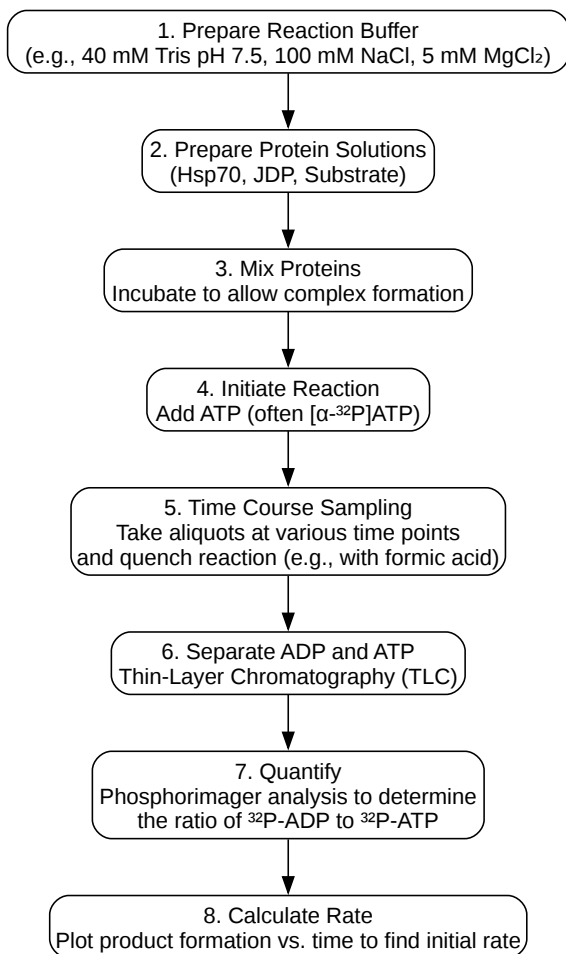
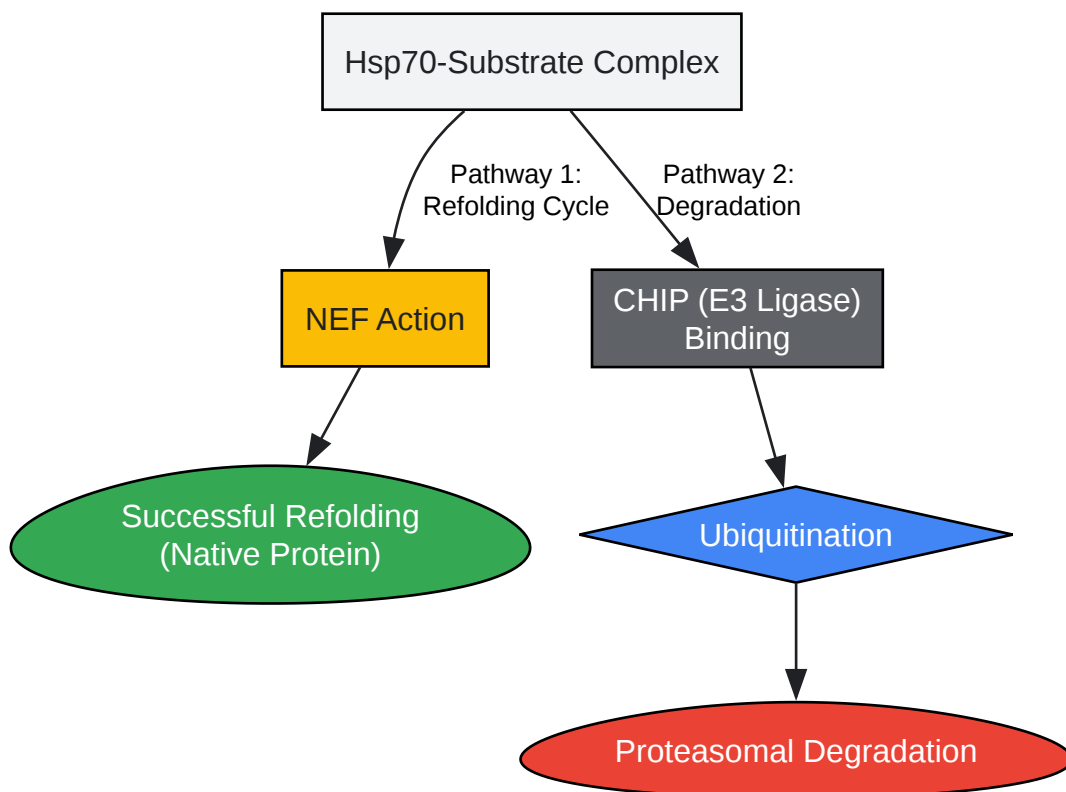
The function of Hsp70 is driven by an ATP-dependent cycle of substrate binding and release.[3] This cycle involves major conformational changes in Hsp70, switching between a low-affinity,

ATP-bound state and a high-affinity, ADP-bound state for its substrate proteins.[2][5]

- **ATP-Bound State:** In the ATP-bound state, the substrate-binding domain (SBD) of Hsp70 is in an "open" conformation, characterized by high rates of substrate association and dissociation, resulting in low overall affinity for the substrate.[5][6]
- **ADP-Bound State:** Upon ATP hydrolysis, Hsp70 transitions to an "closed" conformation. This locks the substrate into the SBD, leading to a state of high affinity and low substrate exchange rates.[2][7]
- **Nucleotide Exchange:** The release of the substrate is triggered by the exchange of ADP for ATP, which reverts Hsp70 to its low-affinity, open conformation, thus completing the cycle.[6]

The intrinsic ATPase activity of Hsp70 is very low, and the spontaneous exchange of ADP for ATP is slow.[2][8] Therefore, the efficiency and regulation of the Hsp70 chaperone cycle are critically dependent on two main classes of co-chaperones: J-domain proteins (JDs) and Nucleotide Exchange Factors (NEFs).[9]





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